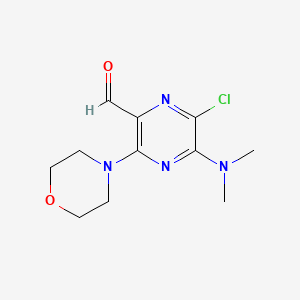
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde is a heterocyclic compound that features a pyrazine ring substituted with a chloro group, a dimethylamino group, a morpholinyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Attachment of the morpholinyl group: This can be done through nucleophilic substitution or addition reactions.
Introduction of the aldehyde group: This is typically achieved through formylation reactions using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carboxylic acid.
Reduction: 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
Similar Compounds
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new therapeutic agents.
特性
分子式 |
C11H15ClN4O2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
6-chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C11H15ClN4O2/c1-15(2)11-9(12)13-8(7-17)10(14-11)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3 |
InChIキー |
VEBFMRBBQNNVFV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(N=C1Cl)C=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
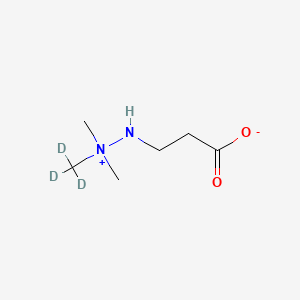
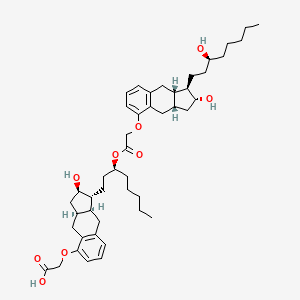
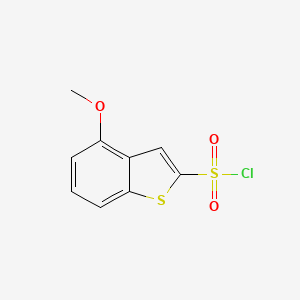

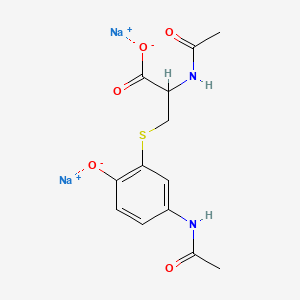
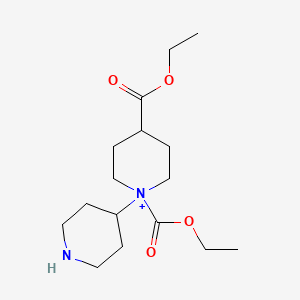

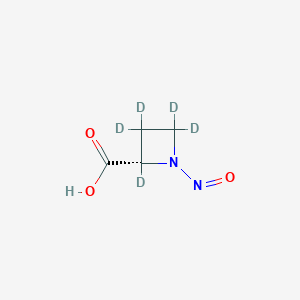
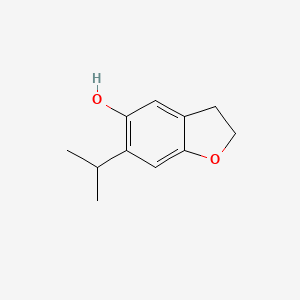
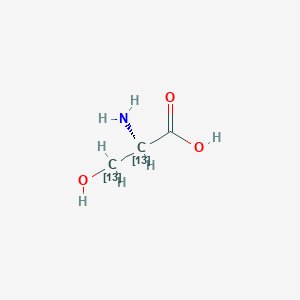
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
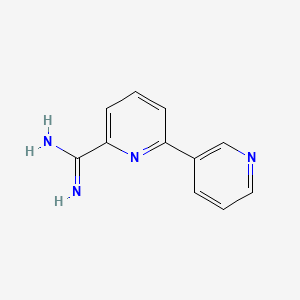
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
